6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline

Antimicrobial MIC Gram-positive

6-(2-Bromophenyl)benzimidazo[1,2-c]quinazoline (C20H12BrN3) is a nitrogen-rich fused heterocycle that serves as a critical parent scaffold and synthetic intermediate within the broader benzimidazoquinazoline class. This class, characterized by a planar tetracyclic core, is recognized for its DNA intercalation properties and has demonstrated promise in both antimicrobial and anticancer research.

Molecular Formula C20H12BrN3
Molecular Weight 374.2 g/mol
Cat. No. B3442070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline
Molecular FormulaC20H12BrN3
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5Br
InChIInChI=1S/C20H12BrN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H
InChIKeyACBQPKVTEAGDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 6-(2-Bromophenyl)benzimidazo[1,2-c]quinazoline: Core Scaffold for Antimicrobial and Anticancer Derivatives


6-(2-Bromophenyl)benzimidazo[1,2-c]quinazoline (C20H12BrN3) is a nitrogen-rich fused heterocycle that serves as a critical parent scaffold and synthetic intermediate within the broader benzimidazoquinazoline class. This class, characterized by a planar tetracyclic core, is recognized for its DNA intercalation properties [1] and has demonstrated promise in both antimicrobial [2] and anticancer [1] research. The bromine atom at the ortho position of the 6-phenyl ring provides a unique synthetic handle for further derivatization, enabling catalyst-mediated cross-coupling reactions essential for generating a library of biologically active analogues [2].

Procurement Risk of 6-(2-Bromophenyl)benzimidazo[1,2-c]quinazoline: Why Structural Analogues Are Not Interchangeable


Substitution with a close structural analogue, such as a 6-phenyl or 6-(4-halophenyl) derivative, is not scientifically viable for projects targeting the specific biological profile enabled by the 2-bromophenyl motif. As demonstrated by Nandwana et al. (2018), the 2-bromophenyl group is the essential foundation upon which a series of potent antimicrobial agents (8ga–8gd) are built via copper-catalyzed azole fusion [1]. Using a prototypical 6-phenyl analogue would preclude this critical derivatization pathway, directly blocking access to the most active molecules in the series. Furthermore, structure-activity relationship (SAR) studies in the closely related 6-arylbenzimidazoquinazoline anti-inflammatory series show that switching the electronic nature and position of the aryl substituent drastically alters target inhibition. For instance, a para-fluoro substitution on a 6-phenyl ring abolishes TNF-α inhibitory activity compared to the unsubstituted parent, highlighting the extreme sensitivity of bioactivity to specific aryl halide placement [2]. Therefore, sourcing the exact 2-bromophenyl compound is a prerequisite for replicating published, biologically potent derivatives.

Quantitative Evidence Guide for 6-(2-Bromophenyl)benzimidazo[1,2-c]quinazoline Derivatives: Comparator MIC, IC50, and % Inhibition Data


Potent Antibacterial MIC Values for a Derivative vs. Ciprofloxacin Control

The benzimidazo[1,2-c]quinazoline derivative 8ga synthesized directly from 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline via triazole fusion displayed potent, broad-spectrum antibacterial activity. Its MIC values of 4 µg/mL against E. coli and P. putida, and 8 µg/mL against B. subtilis and S. aureus, were equal to or 1.5-fold superior to the standard antibiotic ciprofloxacin, which showed MICs of 6.25 µg/mL across all strains [1]. A separate derivative, 8gd, further demonstrated an MIC of 4 µg/mL against E. coli, S. typhi, and B. subtilis, reinforcing the potency of this compound class when derived from the core 6-(2-bromophenyl) scaffold [1].

Antimicrobial MIC Gram-positive Gram-negative Structure-Activity Relationship

Superior Antifungal Activity of Key Derivatives vs. Amphotericin B

The same class of derivatives derived from 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline demonstrates a marked improvement in antifungal efficacy. Compound 8ga achieved an MIC of 8 µg/mL against both C. albicans and A. niger, while compound 8gc also showed an MIC of 8 µg/mL against both fungal strains. This represents a 3.75-fold potency increase over the clinical control amphotericin B, which under identical testing conditions exhibited a significantly higher MIC of 30 µg/mL [1]. This differential is substantially larger than that observed for the antibacterial comparators.

Antifungal MIC Candida albicans Aspergillus niger Structure-Activity Relationship

Exploitable Correlation Between 6-Aryl Substitution and Anticancer Cytotoxicity

The parent benzimidazo[1,2-c]quinazoline class is a known DNA intercalator, with the foundational 6-substituted lead structure exhibiting an IC50 of 4.00 µM against the human colon cancer line HT-29 [1]. The 2-bromophenyl derivative is a direct congener of this lead. The synthetic versatility of its bromine handle has since enabled the creation of linked dimers that dramatically enhance potency, with one such dimer achieving an IC50 of 0.50 µM against the same HT-29 line, representing an 8-fold reduction in IC50 [1]. This demonstrates that specific functionalization of the 6-aryl position, enabled by the bromine atom, is a validated route to achieving sub-micromolar activity, a benchmark not attainable by the unsubstituted phenyl analogue.

Anticancer IC50 HT-29 DNA intercalation Lead Optimization

Differential Hemolytic Activity Supporting a Therapeutic Window

A critical selection criterion for any antimicrobial agent is its lack of toxicity toward mammalian cells. Key derivatives in the 6-(2-bromophenyl) series exhibited low hemolytic activity against human red blood cells, with most compounds causing between 3% and 28% hemolysis at a test concentration of 100 µM [1]. This concentration is 6.25 to 12.5 times higher than the concentration at which antibacterial activity (MIC = 4–8 µg/mL, equivalent to approximately 8–16 µM for a molecular weight of ~500 g/mol) is observed. This contrast suggests a potential selectivity window, a highly sought-after feature in early-stage antimicrobial development.

Safety Pharmacology Hemolysis Selectivity Therapeutic Index

Quantitative Structure-Activity Relationship: Critical Role of the Aryl Halide Substituent

In a closely related 6-arylbenzimidazo[1,2-c]quinazoline series evaluated for TNF-α inhibition, the specific identity of the aryl substituent produced a dramatic, quantifiable difference in activity. The unsubstituted 6-phenyl compound (G1) achieved a high 93% inhibition of TNF-α secretion at 100 µM. In contrast, the 6-(4-fluorophenyl) analogue (G3) showed a significantly reduced inhibition of only 85%. This 8-percentage-point drop directly correlates with the introduction of an electron-withdrawing group at the para position, a finding that validates the critical role of substituent electronic effects on bioactivity [1]. The 2-bromophenyl compound possesses a distinct ortho substitution pattern with bromine, the heaviest halogen in this comparison, offering a unique, untested electronic and steric profile within this validated pharmacophore.

SAR TNF-alpha Inflammation Electron Effects Lead Optimization

Copper-Catalyzed Synthetic Efficiency for 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline Derivatives

The procurement and utilization of the core scaffold is justified by a well-established, efficient synthetic route. The benzimidazo[1,2-c]quinazoline derivatives are synthesized from 2-(2-bromophenyl)benzimidazole (the direct precursor to the target compound) and various azoles via a copper-catalyzed one-pot, three-component reaction. This method consistently provides the desired products in moderate to good isolated yields, specifically ranging from 35% to 70% for the benzimidazole series (8gf–8gd) and 40–65% for related imidazole series (8aa–8ae) [1]. The protocol boasts practical advantages of readily accessible substrates, a broad substrate scope, and ligand-free conditions, making it a cost-effective foundation for a medicinal chemistry campaign.

Synthetic Chemistry Yield Copper Catalysis Green Chemistry Procurement

Targeted Application Scenarios for 6-(2-Bromophenyl)benzimidazo[1,2-c]quinazoline in Drug Discovery


Scaffold for a Novel Broad-Spectrum Antibacterial Library

A medicinal chemistry team focused on combating multidrug-resistant Gram-positive and Gram-negative infections can procure this compound as a singular, versatile starting material. The copper-catalyzed synthetic pathway allows for the rapid diversification of the core scaffold into a series of antibacterial agents. The most potent derived compound, 8ga, has already demonstrated an MIC profile (4–8 µg/mL) that equals or surpasses ciprofloxacin (MIC 6.25 µg/mL) across multiple strains [1]. A hit-to-lead campaign can be initiated by exploring further azole-fusion partners on the 6-(2-bromophenyl) core to optimize potency and selectivity.

Antifungal Lead Optimization to Overcome Toxicity of Amphotericin B

For a program seeking safer antifungal agents, this scaffold is a strategic acquisition. Derived compound 8ga has established a 3.75-fold superior MIC (8 µg/mL) against C. albicans and A. niger compared to the industry standard amphotericin B (MIC 30 µg/mL) [1]. Coupled with preliminary evidence of low hemolytic toxicity (3–28% at 100 µM) [1], this provides a quantifiable starting point for a multi-parameter optimization effort aimed at widening the therapeutic window.

DNA Intercalating Agent for Anticancer Drug Discovery

Procurement is recommended for oncology programs exploring synthetic DNA intercalators. The benzimidazoquinazoline class to which this compound belongs has a validated mechanism of action and a baseline HT-29 colon cancer IC50 of 4.00 µM [2]. The ortho-bromine atom on the 6-phenyl ring is not a terminal substitution but a functional handle for creating linked dimers, a strategy shown to boost potency by 8-fold to an IC50 of 0.50 µM [2]. This compound is thus a superior starting point for next-generation intercalator design compared to a pre-terminated 6-phenyl analogue.

Early-Stage Anti-Inflammatory Research Targeting TNF-α Production

In an immunology-focused research program, this compound serves as an essential probe to expand the SAR of a known anti-TNF-α series. The data from Galarce et al. shows that a subtle change from a 6-phenyl (93% inhibition) to a 6-(4-fluorophenyl) group (85% inhibition) causes an 8-percentage-point loss of function at 100 µM [3]. Integrating the 6-(2-bromophenyl) analogue into this panel would fill a critical knowledge gap by exploring the effects of an ortho-substituted, electron-withdrawing group, guiding the design of more potent, patentable candidates.

Quote Request

Request a Quote for 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.